1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole
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Overview
Description
1-(2-Methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a 2-methyl-3-nitrophenyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3-nitroaniline.
Formation of Intermediate: The 2-methyl-3-nitroaniline is reacted with triethyl orthoformate and p-toluenesulfonic acid to form ethyl N-(2-methyl-3-nitrophenyl)formimidate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Reduction: 1-(2-Methyl-3-aminophenyl)-1H-1,2,3,4-tetrazole.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
1-(2-Methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study biological processes involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
2-Methyl-3-nitrophenol: A compound with a similar nitro group and methyl substitution but lacks the tetrazole ring.
2-Methyl-4-nitrophenol: Another nitrophenol derivative with a different substitution pattern.
Uniqueness: 1-(2-Methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
1-(2-methyl-3-nitrophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c1-6-7(12-5-9-10-11-12)3-2-4-8(6)13(14)15/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIMDDBJKXHHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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